molecular formula C47H64N4Na2O14S3 B12378615 Sulfo-Cy3-PEG2-TCO (disodium)

Sulfo-Cy3-PEG2-TCO (disodium)

Cat. No.: B12378615
M. Wt: 1051.2 g/mol
InChI Key: QFCYIVIBRZKPKP-XNOMRPDFSA-L
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Description

Sulfo-Cy3-PEG2-TCO (disodium) is a derivative of Cy3 (Cyanine3) dye that contains sulfonate and trans-cyclooctene (TCO) groups. This compound is known for its high specificity in click chemistry reactions, particularly with tetrazine functional groups, forming covalent bonds. It is widely used in biological research for tracking biomolecules such as antibodies and proteins due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy3-PEG2-TCO (disodium) involves the conjugation of Cy3 dye with polyethylene glycol (PEG2) and TCO. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cy3-PEG2-TCO (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3-PEG2-TCO (disodium) primarily undergoes click chemistry reactions, specifically with tetrazine functional groups. This reaction is highly specific and forms stable covalent bonds. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

    Reagents: Tetrazine-functionalized molecules.

    Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures.

Major Products

The major product formed from the reaction of Sulfo-Cy3-PEG2-TCO (disodium) with tetrazine is a covalently bonded complex that retains the fluorescent properties of the Cy3 dye .

Scientific Research Applications

Sulfo-Cy3-PEG2-TCO (disodium) has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for labeling and tracking molecules.

    Biology: Employed in fluorescence imaging to track the location and dynamics of biomolecules such as proteins and antibodies.

    Medicine: Utilized in diagnostic assays and therapeutic research for its ability to label and track specific biomolecules.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of Sulfo-Cy3-PEG2-TCO (disodium) involves its TCO group reacting with tetrazine functional groups in a highly specific click chemistry reaction. This reaction forms a stable covalent bond, allowing the compound to be covalently attached to biomolecules. The fluorescent properties of the Cy3 dye enable the tracking and imaging of these biomolecules in various biological samples .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cy3-PEG4-TCO
  • Sulfo-Cy5-PEG2-TCO
  • Sulfo-Cy7-PEG2-TCO

Uniqueness

Sulfo-Cy3-PEG2-TCO (disodium) is unique due to its specific combination of Cy3 dye, PEG2, and TCO. This combination provides high solubility, biocompatibility, and specificity in click chemistry reactions, making it highly effective for biological imaging and tracking applications .

Properties

Molecular Formula

C47H64N4Na2O14S3

Molecular Weight

1051.2 g/mol

IUPAC Name

disodium;(2E)-1-[6-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C47H66N4O14S3.2Na/c1-46(2)38-33-36(67(57,58)59)20-22-40(38)50(26-12-8-11-19-44(52)48-24-28-63-30-31-64-29-25-49-45(53)65-35-15-9-6-5-7-10-16-35)42(46)17-13-18-43-47(3,4)39-34-37(68(60,61)62)21-23-41(39)51(43)27-14-32-66(54,55)56;;/h5-6,13,17-18,20-23,33-35H,7-12,14-16,19,24-32H2,1-4H3,(H4-,48,49,52,53,54,55,56,57,58,59,60,61,62);;/q;2*+1/p-2/b6-5-;;

InChI Key

QFCYIVIBRZKPKP-XNOMRPDFSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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